6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxyphenyl group and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyacetophenone with appropriate aldehydes to form intermediate chalcones, followed by cyclization and functional group modifications to introduce the pyrimidine and morpholine rings. The reaction conditions often require the use of catalysts such as palladium (II) and oxidizing agents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the morpholine ring can enhance solubility and bioavailability. The pyrimidine ring may interact with nucleic acids or proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)butan-1-one: Shares the hydroxyphenyl and butanone moieties but lacks the pyrimidine and morpholine rings.
2-Hydroxyacetophenone: Contains the hydroxyphenyl group but lacks the extended structure of the target compound.
Morpholine: A simpler structure that provides the morpholine ring but lacks the complexity of the full compound.
Uniqueness: 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
823792-98-9 |
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Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[2-(2-hydroxyphenyl)-4-morpholin-4-ylpyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C18H21N3O3/c1-2-5-15(22)14-12-19-17(13-6-3-4-7-16(13)23)20-18(14)21-8-10-24-11-9-21/h3-4,6-7,12,23H,2,5,8-11H2,1H3 |
InChI Key |
KEKSQBTXVDEMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3O |
Origin of Product |
United States |
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